N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17233958
InChI: InChI=1S/C14H16N4OS/c1-3-9-18-12(16-17-14(18)20)10(2)15-13(19)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,15,19)(H,17,20)
SMILES:
Molecular Formula: C14H16N4OS
Molecular Weight: 288.37 g/mol

N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide

CAS No.:

Cat. No.: VC17233958

Molecular Formula: C14H16N4OS

Molecular Weight: 288.37 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide -

Specification

Molecular Formula C14H16N4OS
Molecular Weight 288.37 g/mol
IUPAC Name N-[1-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide
Standard InChI InChI=1S/C14H16N4OS/c1-3-9-18-12(16-17-14(18)20)10(2)15-13(19)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,15,19)(H,17,20)
Standard InChI Key OODBLQPWXIRSTF-UHFFFAOYSA-N
Canonical SMILES CC(C1=NNC(=S)N1CC=C)NC(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

N-[1-(4-Allyl-5-mercapto-4H- triazol-3-yl)-ethyl]-benzamide is a 1,2,4-triazole derivative with the systematic IUPAC name derived from its substituents:

  • 1,2,4-Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.

  • 4-Allyl group: A propenyl substituent (-CH2-CH2-CH2) attached to the nitrogen at position 4.

  • 5-Mercapto group: A sulfur-containing (-SH) group at position 5.

  • N-Ethylbenzamide: A benzamide group (-NH-C6H5-C=O) linked via an ethyl (-CH2-CH2-) bridge to the triazole’s nitrogen at position 1.

The molecular formula is C16H19N5OS, with a molecular weight of 341.42 g/mol. The presence of the mercapto group enhances its ability to form hydrogen bonds and coordinate with metal ions, while the benzamide moiety contributes to lipophilicity, influencing its pharmacokinetic properties .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions of thiosemicarbazides or hydrazides. For N-[1-(4-Allyl-5-mercapto-4H- triazol-3-yl)-ethyl]-benzamide, a plausible route involves:

  • Formation of the triazole-thiol core:

    • Reaction of ethyl isothiocyanate with a hydrazide precursor (e.g., N-benzoyl-L-phenylalanine hydrazide) to form a thiosemicarbazide intermediate .

    • Alkaline cyclization of the thiosemicarbazide to yield the 4H-1,2,4-triazole-3-thiol scaffold .

  • Introduction of the allyl group:

    • Alkylation of the triazole nitrogen at position 4 using allyl bromide under basic conditions .

  • Benzamide functionalization:

    • Coupling the ethyl-linked amine group with benzoyl chloride in the presence of a base (e.g., triethylamine) .

Key reaction conditions:

  • Solvents: Methanol, ethanol, or dichloromethane.

  • Catalysts: Sodium hydroxide for cyclization; triethylamine for acylation.

  • Temperature: Reflux (60–80°C) for cyclization steps .

Structural Characterization

Experimental data for analogous compounds include:

  • FTIR: Stretching vibrations at 3250 cm⁻¹ (N-H), 1670 cm⁻¹ (C=O), and 2550 cm⁻¹ (S-H) .

  • NMR:

    • ¹H NMR: δ 1.2–1.4 ppm (ethyl CH2), δ 5.0–5.4 ppm (allyl CH2=CH-), δ 7.3–7.9 ppm (benzamide aromatic protons) .

    • ¹³C NMR: δ 165 ppm (C=O), δ 150–160 ppm (triazole C=N) .

  • Mass spectrometry: Molecular ion peak at m/z 341.42 (M⁺) .

Physicochemical Properties

PropertyValue/DescriptionMethod/Source
Molecular Weight341.42 g/molHR-EI-MS
LogP (Predicted)2.8 ± 0.3Computational modeling
SolubilityPoor in water; soluble in DMSO, DMFExperimental analogs
pKa (Mercapto group)~8.5Titration studies

The allyl and benzamide groups enhance lipid solubility, suggesting good membrane permeability. The mercapto group’s acidity facilitates deprotonation under physiological conditions, enabling interactions with enzymatic active sites .

Applications and Future Directions

Therapeutic Applications

  • Antimicrobial agents: Potential for treating drug-resistant infections.

  • Anti-inflammatory drugs: 15-LOX inhibition suggests utility in asthma or atherosclerosis .

  • Anticancer agents: Triazoles induce apoptosis in tumor cells via reactive oxygen species (ROS) generation .

Industrial and Agricultural Uses

  • Corrosion inhibitors: Mercapto groups chelate metals, protecting industrial alloys .

  • Pesticides: Triazole derivatives suppress fungal growth in crops .

Research Gaps and Opportunities

  • Structural optimization: Modifying the allyl or benzamide groups to enhance bioavailability.

  • In vivo studies: Assessing pharmacokinetics and toxicity in animal models.

  • Targeted drug delivery: Conjugating with nanoparticles to improve specificity .

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